

1H NMR analysis to confirm N-formylation product structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl N-phenylformimidate*

Cat. No.: B1330031

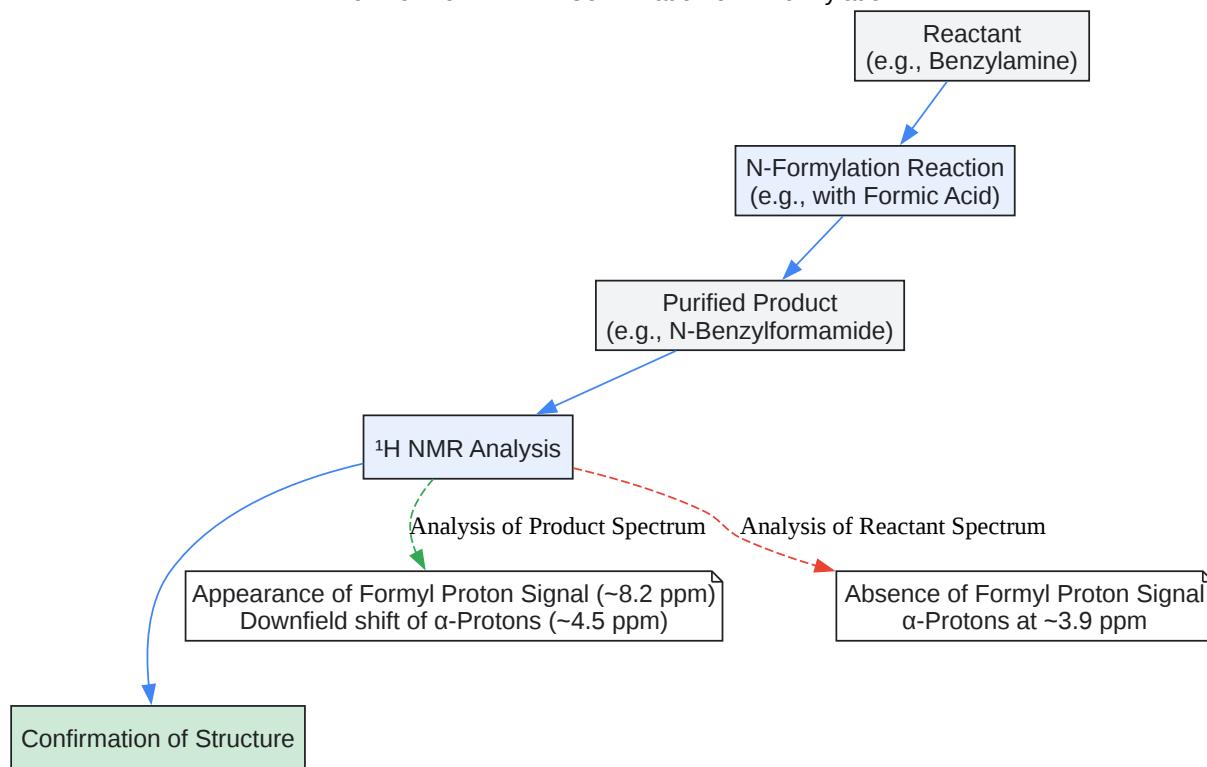
[Get Quote](#)

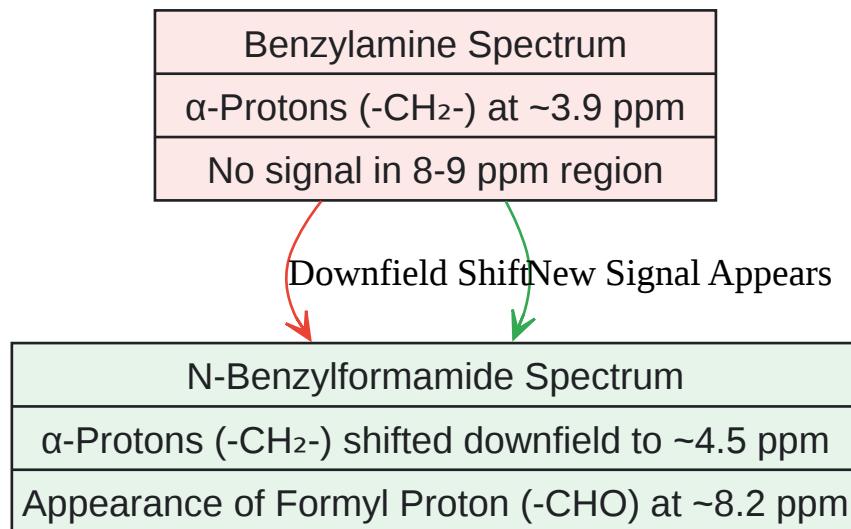
Confirming N-Formylation: A Comparative ¹H NMR Analysis

For researchers, scientists, and drug development professionals, confirming the successful N-formylation of a primary or secondary amine is a critical step in chemical synthesis. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for this purpose. This guide provides a comparative analysis of the ¹H NMR spectra of a model amine, benzylamine, before and after N-formylation to N-benzylformamide, supported by experimental data and protocols.

The key diagnostic signals in the ¹H NMR spectrum that confirm N-formylation are the appearance of a new signal corresponding to the formyl proton (-CHO) and a downfield shift of the protons on the carbon adjacent (α) to the nitrogen atom.

Comparative ¹H NMR Data: Benzylamine vs. N-Benzylformamide


The following table summarizes the key ¹H NMR chemical shifts for benzylamine and its N-formylated product, N-benzylformamide, in deuterated chloroform ($CDCl_3$). This data clearly illustrates the spectral changes upon successful formylation.


Proton	Benzylamine (Reactant)	N-Benzylformamide (Product)	Change in Chemical Shift ($\Delta\delta$)
Formyl Proton (-CHO)	N/A	~8.2 ppm (singlet)	New Signal
Benzylic Protons (-CH ₂ -)	~3.9 ppm (singlet)	~4.5 ppm (doublet)	~+0.6 ppm
Amine Proton (-NH ₂)	~1.5 ppm (broad singlet)	N/A	Signal Disappears
Amide Proton (-NH-)	N/A	~6.5 ppm (broad singlet)	New Signal
Aromatic Protons (-C ₆ H ₅)	~7.2-7.4 ppm (multiplet)	~7.2-7.4 ppm (multiplet)	Negligible Change

Note: Chemical shifts (δ) are reported in parts per million (ppm). The exact chemical shifts can vary slightly depending on the solvent and concentration.

Visualizing the Confirmation Workflow

The process of confirming N-formylation using ¹H NMR follows a logical workflow, from reaction to spectral analysis.

Workflow for ^1H NMR Confirmation of N-Formylation

Key ^1H NMR Spectral Changes Upon N-Formylation[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [^1H NMR analysis to confirm N-formylation product structure.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330031#1h-nmr-analysis-to-confirm-n-formylation-product-structure\]](https://www.benchchem.com/product/b1330031#1h-nmr-analysis-to-confirm-n-formylation-product-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com